molecular formula C12H23N3 B1385211 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine CAS No. 1177349-76-6

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Cat. No. B1385211
M. Wt: 209.33 g/mol
InChI Key: SEZGWOUJYXTBJN-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” is a chemical compound with the molecular formula C10H19N3 . It is a derivative of pyrazole, which is a class of azoles and is found in naturally occurring compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The exact mass of the compound is 181.157897619 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.28 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . It also has a topological polar surface area of 29.8 Ų .

Scientific Research Applications

Synthesis and Characterization

  • N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine and related compounds have been synthesized and characterized, contributing to the understanding of their chemical properties. The synthesis process often involves specific routes, leading to unique by-products and derivatives, which are critical for accurately identifying these compounds (McLaughlin et al., 2016).

Biological Activities and Applications

  • Studies have indicated that derivatives of pyrazole, similar to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine, display various biological activities. These activities include local anesthetic, analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating properties (Bruno et al., 1994).

Structural and Molecular Analysis

  • Structural and molecular analyses of pyrazole derivatives, which are closely related to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine, have been conducted. These studies provide insights into the molecular configurations, bonding patterns, and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Wu et al., 2005).

Antibacterial Properties

  • Research has shown that certain pyrazole derivatives exhibit antibacterial activity. This suggests potential applications of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine in the development of new antibacterial agents (Al-Smaisim, 2012).

Applications in Polymerization

  • Some pyrazole derivatives have been utilized as ligands in polymerization reactions, suggesting a potential application for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine in polymer sciences. These compounds can influence the polymerization process and the properties of the resulting polymers (Shin et al., 2018).

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-6-15-11(5)12(10(4)14-15)8-13-7-9(2)3/h9,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGWOUJYXTBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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